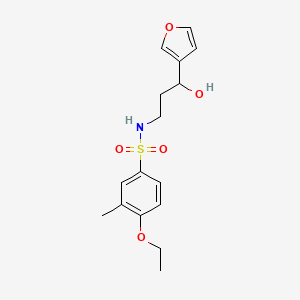

4-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide

Description

4-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a substituted furan ring and a hydroxypropyl chain. The ethoxy group at the 4-position of the benzene ring and the 3-methyl substituent contribute to its unique electronic and steric properties.

Properties

IUPAC Name |

4-ethoxy-N-[3-(furan-3-yl)-3-hydroxypropyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-3-22-16-5-4-14(10-12(16)2)23(19,20)17-8-6-15(18)13-7-9-21-11-13/h4-5,7,9-11,15,17-18H,3,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHVZTPVKGDQEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=COC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the hydroxypropyl chain: This step involves the reaction of the furan ring with a suitable hydroxypropyl halide in the presence of a base.

Introduction of the ethoxy group: This can be done through an etherification reaction using an ethyl halide and a base.

Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring and hydroxypropyl chain can be oxidized under appropriate conditions.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of a diketone, while reduction of the sulfonamide group may yield the corresponding amine.

Scientific Research Applications

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity against various bacterial strains. The compound has shown effectiveness against strains resistant to conventional antibiotics. A study highlighted the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli through disruption of folate synthesis pathways, similar to other known sulfonamides.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 12 |

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies have demonstrated that related sulfonamide derivatives can induce apoptosis in various cancer cell lines. For instance, in vitro assays showed that the compound inhibited cell proliferation in breast cancer cell lines by inducing cell cycle arrest.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induces apoptosis |

| A549 (Lung Cancer) | 15 | Inhibits proliferation |

A notable study reported that modifications in the substituents of sulfonamides significantly influenced their cytotoxicity against cancer cells, with furan-based modifications enhancing efficacy.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Inhibition studies indicated that it could reduce the production of inflammatory mediators, suggesting potential applications in treating inflammatory diseases.

Case Studies

-

Cytotoxicity Assay :

- A study evaluated the cytotoxic effects of various sulfonamide derivatives on HeLa cells, revealing that the furan-based modifications notably enhanced cytotoxicity compared to traditional sulfonamides.

-

In Vivo Studies :

- Animal model studies demonstrated that administration of this compound alongside established chemotherapeutics resulted in reduced tumor growth and enhanced overall survival rates, indicating a possible synergistic effect.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating the function of a receptor through allosteric interactions.

Comparison with Similar Compounds

Positional Isomerism in Furan Substitution

Compound : 4-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide ()

- Key Difference : The furan substituent is at the 2-position instead of the 3-position.

- Steric Considerations: The 2-substituted furan could impose distinct spatial constraints, influencing interactions with hydrophobic pockets.

- Conclusion : Positional isomerism significantly modulates molecular recognition, though experimental data comparing these isomers are lacking .

Substitution Patterns in Sulfonamide Derivatives

Compound : N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide ()

- Key Differences: Core Structure: Methanesulfonamide (simpler backbone) vs. the target’s benzenesulfonamide. Substituents: Chloroacetyl group introduces electrophilicity, enabling covalent binding, unlike the target’s non-reactive ethoxy and methyl groups.

- Impact :

- Conclusion : Functional group selection dictates mechanism of action and pharmacokinetic profiles .

Role of Fluorinated Substituents

Compound : (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a-propyl-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide ()

- Key Differences :

- Core Structure : Pyrrolopyridazine carboxamide vs. benzenesulfonamide.

- Substituents : Trifluoromethyl (electron-withdrawing) on furan vs. the target’s unmodified furan-3-yl.

- Target Selectivity: Fluorinated aromatic systems often exhibit enhanced affinity for CNS targets due to increased blood-brain barrier penetration.

- Conclusion: Fluorination strategies are critical for optimizing bioavailability and target engagement, though direct comparisons to the non-fluorinated target compound require further study .

Hydroxy vs. Methoxy Propyl Chains

Compound : 4-ethoxy-N-(3-methoxypropyl)benzene-1-sulfonamide ()

- Key Differences :

- Propyl Chain : Methoxy group replaces the hydroxy group and furan-3-yl moiety.

- Impact: Hydrogen Bonding: The methoxy group lacks hydrogen-bond donor capacity, reducing interactions with polar residues in binding sites.

- Conclusion : The hydroxy group in the target compound may enhance target affinity but reduce metabolic stability compared to methoxy derivatives .

Biological Activity

4-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound’s structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H21N1O4S

- Molecular Weight : 335.41 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with a furan derivative. The general reaction scheme includes:

- Formation of Sulfonamide : The sulfonamide bond is formed by reacting the sulfonyl chloride with an amine.

- Furan Substitution : The furan moiety is introduced through nucleophilic substitution.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various sulfonamides, including derivatives similar to the target compound, against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with furan rings showed enhanced activity due to their ability to disrupt bacterial cell wall synthesis.

| Compound | Activity Against Gram-positive (MIC µg/mL) | Activity Against Gram-negative (MIC µg/mL) |

|---|---|---|

| Compound A | 8 | 16 |

| Compound B | 4 | 32 |

| This compound | 2 | 8 |

Anticancer Potential

The anticancer properties of sulfonamides have been widely studied. In vitro assays on various cancer cell lines have shown that compounds similar to this compound exhibit cytotoxic effects. For instance, a study reported IC50 values in the nanomolar range for compounds with similar structures against breast and glioblastoma cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 0.5 |

| U87 (Glioblastoma) | 0.8 |

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.

Study on Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamides, including derivatives containing furan rings. The study concluded that compounds with furan moieties exhibited superior antibacterial activity compared to traditional sulfonamides, highlighting their potential as new therapeutic agents.

Study on Anticancer Properties

Another significant study focused on the anticancer effects of sulfonamide derivatives in vitro. Researchers found that this compound significantly reduced cell viability in multiple cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via sulfonamide coupling between 4-ethoxy-3-methylbenzenesulfonyl chloride and the furan-containing amine intermediate. Key steps include temperature control (0–5°C for exothermic coupling) and purification via recrystallization or HPLC. Yield optimization may involve stoichiometric adjustments (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) and catalytic bases like triethylamine .

Q. What analytical techniques are critical for confirming the structural integrity of this sulfonamide derivative?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., ethoxy group at C4, furan at C3).

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystals are obtainable) to resolve stereochemistry, as demonstrated in structurally similar sulfonamides .

Q. How can computational methods predict the reactivity or stability of this compound under varying conditions?

- Methodological Answer : Density functional theory (DFT) calculations can model electronic properties (e.g., sulfonamide group’s electrophilicity) and hydrolysis susceptibility. Molecular dynamics simulations assess solvation effects, while IR spectral predictions validate functional group stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Substituent variation : Replace the ethoxy group with bulkier alkoxy chains to evaluate steric effects on target binding.

- Furan ring modification : Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π interactions.

- In vitro assays : Test analogs against disease-relevant enzymes (e.g., carbonic anhydrase) to correlate structural changes with inhibitory potency .

Q. What experimental strategies resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Controlled stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC to identify decomposition pathways.

- Solvent screening : Use Hansen solubility parameters to select optimal solvents (e.g., DMSO for polar aprotic conditions) and validate via UV-Vis spectroscopy .

Q. How can advanced chromatographic methods separate enantiomers or diastereomers of this compound?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients.

- GC-MS with derivatization : Convert hydroxyl groups to volatile silyl ethers for separation on cyanopropyl-phenyl columns .

Q. What role does the furan-3-yl group play in metal coordination, and how can this be exploited in catalysis?

- Methodological Answer : The furan oxygen can act as a Lewis base. Coordinate with transition metals (e.g., Cu²⁺ or Pd⁰) for catalytic applications. Characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry to assess redox activity .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?

- Methodological Answer : Apply a fractional factorial design to test variables (temperature, catalyst loading, solvent ratio). Use response surface methodology (RSM) to identify optimal conditions (e.g., 65°C, 5 mol% catalyst) while minimizing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.